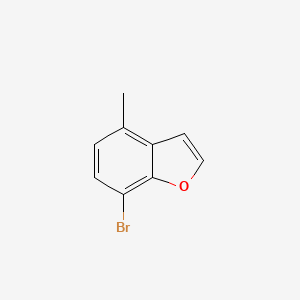

7-Bromo-4-methylbenzofuran

Description

Contextualization of Benzofuran (B130515) Derivatives in Medicinal and Synthetic Chemistry

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous compounds with significant therapeutic potential. nih.govnih.gov Derivatives of benzofuran have been shown to possess a remarkable range of pharmacological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.govrsc.org This versatility has spurred considerable interest among medicinal chemists, leading to the development of various lead molecules for treating a multitude of diseases. nih.gov The ability to introduce a wide variety of substituents onto the benzofuran ring system allows for the fine-tuning of a compound's biological and physicochemical characteristics. mdpi.com Synthetic chemists have, in turn, developed a plethora of innovative methods for constructing and functionalizing the benzofuran core, further expanding the accessible chemical space for drug development and materials science. acs.orgmdpi.com

Rationale for Investigating Substituted Benzofurans

The investigation of substituted benzofurans is driven by the understanding that the nature and position of substituents on the benzofuran ring profoundly influence the molecule's biological activity and physical properties. mdpi.comnih.gov The addition of different functional groups can enhance a compound's potency, selectivity, and pharmacokinetic profile. For instance, the introduction of a methyl group can impact the compound's hydrophobicity, which in turn affects its solubility and interaction with biological targets. cymitquimica.com

Halogenation, the introduction of halogen atoms such as bromine, chlorine, or fluorine, is a particularly powerful strategy in medicinal chemistry. mdpi.com Halogenated benzofuran derivatives often exhibit enhanced cytotoxic activity against cancer cell lines. researchgate.netnih.gov This increased potency is attributed, in part, to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. mdpi.com The position of the halogen atom on the benzofuran ring is also a critical determinant of its biological effect. mdpi.comnih.gov

Specific Focus on 7-Bromo-4-methylbenzofuran within Contemporary Research Paradigms

Research involving this compound and related structures often focuses on leveraging these features for the development of new pharmaceutical agents and materials. For example, it is used in the synthesis of more complex benzofuran derivatives with potential applications in treating various diseases. google.com The study of such specific isomers is crucial for understanding the structure-activity relationships that govern the biological effects of this class of compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | biosynth.comuni.lu |

| Molecular Weight | 211.06 g/mol | biosynth.com |

| SMILES | CC1=C2C=COC2=C(Br)C=C1 | biosynth.comuni.lu |

| InChI Key | GSSLPAYCQRXDCE-UHFFFAOYSA-N | uni.luambeed.com |

| CAS Number | 799766-13-5 | biosynth.com |

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-4-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSLPAYCQRXDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610504 | |

| Record name | 7-Bromo-4-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799766-13-5 | |

| Record name | 7-Bromo-4-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 4 Methylbenzofuran and Analogues

Strategic Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is the cornerstone of synthesizing 7-Bromo-4-methylbenzofuran and related structures. Modern organic synthesis has largely shifted towards catalytic methods, which offer milder conditions and greater efficiency compared to classical approaches. These strategies primarily involve the intramolecular cyclization of appropriately substituted precursors, such as phenols and alkynes, to form the critical C-O and C-C bonds of the heterocyclic ring.

Catalytic Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of benzofurans, providing powerful tools for ring closure reactions. Catalysts based on palladium, copper, rhodium, and gold are prominent, each offering unique advantages in terms of substrate scope, reaction conditions, and mechanistic pathways. These methods often involve the activation of C-H or C-X (where X is a halogen) bonds to facilitate the key bond-forming steps.

Palladium catalysts are exceptionally versatile and widely used for constructing the benzofuran core. tsijournals.com These methods often provide high yields and tolerate a broad range of functional groups. tsijournals.comresearchgate.net

One prominent strategy is the intramolecular Heck reaction , which has been successfully applied to the synthesis of 2-substituted-3-functionalized benzofurans. acs.org Another powerful approach is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. nih.govjocpr.com This tandem process, often co-catalyzed by copper, allows for the direct formation of 2-substituted benzofurans from readily available starting materials. nih.govacs.orgresearchgate.net For instance, the coupling of o-iodophenol with various acetylenic compounds using a palladium-copper catalyst system effectively yields a range of 2-substituted benzofurans. researchgate.net

Oxidative cyclization of o-alkenyl or o-allylphenols is another key palladium-catalyzed method. rsc.orgmdpi.com The Wacker-type oxidation, using a Pd(II) catalyst, can convert o-allylphenols into the corresponding 2-methylbenzofurans. tsijournals.comrsc.org In these reactions, a catalytic amount of a palladium salt like PdCl₂ or Pd(OAc)₂ is used, often with a co-oxidant such as a copper(II) salt (e.g., Cu(OAc)₂) and oxygen to regenerate the active Pd(II) catalyst, making the process catalytic in palladium. tsijournals.comresearchgate.netrsc.org Research has demonstrated the synthesis of both 5-bromo-2-methylbenzofuran and 7-bromo-2-methylbenzofuran (B2816717) from the corresponding 2-allyl-bromophenols using a PdCl₂(CH₃CN)₂ catalyst with LiCl and p-benzoquinone. researchgate.net

A study by Timári and colleagues utilized a palladium-catalyzed Suzuki coupling to prepare an o-nitrobiaryl intermediate, which was a precursor for the synthesis of furostifoline. The synthesis started from o-cresol (B1677501) and involved the creation of 5-bromo-7-methylbenzofuran (B171834), which was then converted to a boronic acid for the coupling step. tsijournals.comclockss.org

| Methodology | Catalyst System | Substrates | Key Features | Yield (%) |

| Sonogashira Coupling/Cyclization | (PPh₃)₂PdCl₂ / CuI / Et₃N | o-Iodophenols, Terminal Alkynes | One-pot synthesis of 2-substituted benzofurans. nih.govacs.org | 84-91 acs.org |

| Oxidative Cyclization (Wacker-type) | Pd(OAc)₂ / Cu(OAc)₂ / O₂ | 2-Allylphenols | Catalytic in palladium, forms 2-methylbenzofurans. tsijournals.com | Fair to Good tsijournals.com |

| Palladium-Induced Heterocyclization | PdCl₂(CH₃CN)₂ / p-Benzoquinone / LiCl | 2-Allyl-bromophenols | Synthesis of bromo-substituted 2-methylbenzofurans. researchgate.net | 74-76 researchgate.net |

| Intramolecular Heck Reaction | Palladium Catalyst | o-Bromoaryl Allyl Ethers | Leads to 2-substituted benzofurans via isomerization. sci-hub.se | Not specified |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for benzofuran synthesis. mdpi.comresearchgate.net The classic Ullmann condensation , involving the coupling of o-halophenols with cuprous acetylides, is a well-established method for forming 2-arylbenzofurans. jocpr.com

Modern variations have expanded the scope and utility of copper catalysis. One-pot methodologies have been developed that combine multiple steps, such as the reaction between o-iodophenols, acyl chlorides, and phosphorus ylides, catalyzed by CuBr, to rapidly generate functionalized benzofurans. sci-hub.se Another innovative approach involves the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper iodide catalyst, often using green solvents like deep eutectic solvents (DES), to produce benzofuran derivatives in high yields. acs.org

Copper catalysts have also been employed for the intramolecular C-O bond formation in the synthesis of methyl benzo[b]furan-3-carboxylates. researchgate.net Additionally, a domino transformation involving an intermolecular C-C bond formation followed by an intramolecular C-O cyclization has been achieved by coupling 1-bromo-2-iodobenzenes with β-keto esters using a CuI catalyst. researchgate.net

| Methodology | Catalyst System | Substrates | Key Features | Yield (%) |

| One-Pot Tandem Reaction | CuBr / 1,10-Phenanthroline / Cs₂CO₃ | o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Rapid construction of functionalized benzofurans. sci-hub.se | 51-89 sci-hub.se |

| Multi-component Reaction | CuI / Deep Eutectic Solvent (DES) | o-Hydroxy Aldehydes, Amines, Alkynes | Environmentally benign, one-pot synthesis. acs.org | 70-91 acs.org |

| Domino C-C/C-O Coupling | CuI / K₃PO₄ | 1-Bromo-2-iodobenzenes, β-Keto Esters | Forms 2,3-disubstituted benzofurans. researchgate.net | Good researchgate.net |

| C-O Cyclization | CuBr | Dialkyl Malonates, o-Halophenols | Catalytic in Cu(I), forms benzofuran-2(3H)-ones. researchgate.net | Good researchgate.net |

Rhodium catalysts have emerged as powerful tools for benzofuran synthesis, particularly through C-H activation and insertion reactions. acs.org These methods can create complex, substituted benzofurans from relatively simple precursors.

One notable strategy is the rhodium-catalyzed intramolecular C-H insertion, which allows for the one-pot synthesis of 2,3-disubstituted dihydrobenzofurans and their subsequent oxidation to benzofurans. acs.org Another approach involves the tandem rhodium-catalyzed C(sp³)-H insertion and copper-catalyzed dehydrogenation to form the benzofuran ring. acs.org Rhodium complexes can also mediate the annulation between substituted benzamides and vinylene carbonate, providing a regioselective route to certain benzofuran derivatives, although this may require specialized ligands.

| Methodology | Catalyst System | Substrates | Key Features | Yield (%) |

| Tandem C-H Insertion/Dehydrogenation | Rhodium Catalyst / Copper Catalyst | N/A | Forms benzofuran via C(sp³)-H insertion. acs.org | Not specified |

| Intramolecular C-H Insertion | Rhodium Catalyst | N/A | One-pot synthesis of 2,3-disubstituted benzofurans. acs.org | Good acs.org |

| Annulation Reaction | [Rh(cod)₂]BF₄ / BINAP | Substituted Benzamides, Vinylene Carbonate | Regioselective synthesis of benzofuran analogues. researchgate.net | 85-95 researchgate.net |

Gold catalysis has gained prominence for its unique ability to activate alkynes and other π-systems under mild conditions. mdpi.com For benzofuran synthesis, a highly regioselective protocol involves the gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds. rsc.orgresearchgate.net This process proceeds through a cascade of condensation, rearrangement, and cyclization to yield 3-carbonylated benzofuran derivatives. researchgate.net The proposed mechanism suggests that the Au(III) species catalyzes the initial condensation to form an oxime intermediate, which then undergoes rearrangement and cyclization to build the benzofuran core. rsc.orgresearchgate.net

| Methodology | Catalyst System | Substrates | Key Features | Yield (%) |

| Tandem Condensation/Cyclization | AuCl₃ | O-Arylhydroxylamines, 1,3-Dicarbonyl Compounds | Highly regioselective synthesis of 3-carbonylated benzofurans. researchgate.net | Good researchgate.net |

| Self-Relay Catalysis | JohnPhosAu(MeCN)SbF₆ | 3-yne-1,2-diols, Aurone-derived azadienes | Forms complex furanized structures. mdpi.com | 70-94 mdpi.com |

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization represents a more traditional yet effective strategy for constructing the benzofuran ring. These reactions typically involve the dehydration of a precursor containing a hydroxyl group and a suitable side chain that can cyclize onto the aromatic ring. rsc.org

A common method is the intramolecular cyclization of α-aryloxyketones or acetals. rsc.orgmdpi.com For instance, the treatment of an acetal (B89532) substrate with a strong acid like polyphosphoric acid (PPA) can induce cyclization to form the benzofuran scaffold. wuxiapptec.com Mechanistically, the acid protonates the acetal, leading to the elimination of an alcohol molecule to form a reactive oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring, followed by a second elimination to yield the final benzofuran product. wuxiapptec.com

An acid-promoted cyclization was instrumental in a synthetic route that produced 5-bromo-7-methylbenzofuran from an alkylated 5-bromocresol precursor. clockss.org Similarly, α-aryloxycarbonyl compounds can undergo acid-catalyzed ring construction. rsc.org These methods, while powerful, can sometimes lead to mixtures of regioisomers depending on the substitution pattern of the aromatic ring. wuxiapptec.com

| Methodology | Catalyst | Substrates | Key Features | Yield (%) |

| Acetal Cyclization | Polyphosphoric Acid (PPA) | Aryl ether acetals | Cyclization via an oxonium ion intermediate. wuxiapptec.com | Varies wuxiapptec.com |

| Dehydrative Cyclization | P₄O₁₀ | Aryl ether acetals | Forms the benzofuran ring via dehydration. tsijournals.com | Not specified |

| Carbonyl Compound Cyclization | Acid | Compounds with carbonyl groups | General acid-catalyzed ring closure. rsc.org | Not specified |

Intramolecular Reactions for Benzofuran Formation

The formation of the benzofuran ring system is a critical step in the synthesis of this compound and its analogues. Intramolecular cyclization reactions are particularly powerful strategies, offering efficient pathways to construct the fused heterocyclic core. These methods typically involve creating a precursor molecule that contains both the phenolic oxygen and a suitably functionalized side chain, which can then react internally to form the furan (B31954) ring.

Wittig Reaction Derived Approaches

The intramolecular Wittig reaction is a robust method for forming the carbon-carbon double bond of the furan ring in benzofuran synthesis. rsc.org This approach involves the reaction of a phosphorus ylide with a carbonyl group contained within the same molecule. rsc.org In a typical sequence for benzofuran synthesis, an o-acyloxybenzylphosphonium salt is prepared, which is then treated with a base to generate the corresponding ylide. This ylide subsequently undergoes a chemoselective intramolecular Wittig reaction with the ester carbonyl to form the benzofuran ring. rsc.org

The reaction conditions are generally mild, and the process has been successfully applied to create a variety of highly functionalized benzofurans and related heterocycles. rsc.orgnih.gov Researchers have developed one-step procedures where Michael acceptors, acid chlorides, and a phosphine (B1218219) are combined to generate the key phosphorus ylide intermediate in situ. rsc.org This intermediate then cyclizes to afford the benzofuran product. rsc.orgacs.org The chemoselectivity of the reaction is a key feature, allowing for the synthesis of complex molecules with multiple functional groups. acs.org For example, a precursor with two ester groups and two ylide moieties can undergo a double intramolecular Wittig reaction to yield a highly functionalized benzofuran derivative. rsc.org

Table 1: Key Features of Wittig Reaction in Benzofuran Synthesis

| Feature | Description | Reference |

|---|---|---|

| Key Intermediate | o-Acyloxybenzylidene phosphoranes or related phosphorus ylides. | rsc.orgjocpr.com |

| Reaction Type | Intramolecular carbon-carbon double bond formation. | rsc.org |

| Advantages | Mild reaction conditions, high efficiency, broad substrate scope, good chemoselectivity. | rsc.orgrsc.orgacs.org |

| Common Procedure | Base-mediated cyclization of an o-acyloxybenzylphosphonium salt. | jocpr.com |

Friedel-Crafts Reaction Applications

The Friedel-Crafts reaction is a fundamental tool in organic chemistry for attaching substituents to aromatic rings and can be adapted for the intramolecular synthesis of benzofuran systems. wisdomlib.org Specifically, intramolecular Friedel-Crafts acylation or alkylation serves as a key cyclization step. mdpi.com In one common approach, α-aryloxyaryl ketones undergo intramolecular cyclodehydration, catalyzed by a Lewis acid or a Brønsted acid, to form the benzofuran ring. mdpi.com Various catalysts, including polyphosphoric acid, have been employed to facilitate this transformation. mdpi.com

This methodology has been used to synthesize a range of benzofuran derivatives, including those with substituents at various positions. wisdomlib.org For instance, a metal-free tandem Friedel-Crafts/lactonization reaction, catalyzed by acids like perchloric acid (HClO₄), can produce benzofuranones bearing a quaternary center from substituted phenols and α-hydroxy acid esters. organic-chemistry.org Similarly, phosphoric acid has been used as a catalyst for the direct construction of 2,3-unsubstituted benzofurans through an intramolecular Friedel-Crafts reaction, demonstrating good functional group tolerance. rsc.org The reaction is significant in the synthesis of various aromatic compounds and has been applied to the production of 3-aryl benzofuran-2(3H)-ones from phenols and mandelic acids. wisdomlib.orgtandfonline.com

Photolytic Cyclization Techniques

Photolytic methods offer a distinct approach to benzofuran synthesis, utilizing light to induce the key cyclization step. rsc.org One documented strategy involves the photolysis of β,β-bis(o-methoxyphenyl)vinylbromides in a solvent like benzene (B151609) to furnish 2-arylbenzofurans. jocpr.com This process highlights the use of photochemical energy to drive ring-closure reactions that might be less efficient under thermal conditions.

More recent advancements have focused on photocatalytic methods. A protocol for synthesizing 2-fluorobenzofurans has been developed that involves a photocatalytic defluorinative coupling and a subsequent 5-endo-trig cyclization. acs.org In this process, an α-trifluoromethylstyrene bearing an ortho-hydroxy group undergoes a reaction initiated by a photocatalyst (like 4CzIPN) under blue light irradiation. The process generates a phenoxyl radical, which leads to the formation of a gem-difluoroalkene intermediate that cyclizes to the 2-fluorobenzofuran product upon heating. acs.org This method demonstrates the potential of using light-mediated reactions to access specifically functionalized benzofuran analogues.

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has become a prominent technique for accelerating the synthesis of benzofuran derivatives. sapub.org Microwave-assisted organic synthesis (MAOS) often leads to significant reductions in reaction times, increased product yields, and easier work-up procedures compared to conventional heating methods. researchgate.netscispace.com

Several benzofuran synthesis strategies have been successfully adapted to microwave conditions. For example, the Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids can be expedited significantly. researchgate.netnih.gov Similarly, the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been achieved with improved efficiency using microwave heating. researchgate.net One-pot, three-component reactions under microwave irradiation have also been developed, allowing for the rapid assembly of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The use of microwaves in these protocols not only shortens reaction times from hours to minutes but can also minimize the formation of side products. sapub.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzofuran Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Synthesis of Ethyl-3-arylaminobenzofuran-2-carboxylates | 9 hours | < 10 minutes | scispace.com |

| Synthesis of Pyrazolyl Benzofuran Derivatives | 4-6 hours | 2-4 minutes | sapub.org |

| Perkin Rearrangement of 3-Bromocoumarins | 3 hours | Not specified, but significantly reduced | nih.gov |

| Three-Component Sonogashira Coupling/Cyclization | Not specified, but longer | Shortened reaction times | nih.gov |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzofurans. imist.manih.gov Key principles include the use of catalysis over stoichiometric reagents, the employment of benign solvents (especially water), and the minimization of energy consumption. imist.maelsevier.es

Catalysis is a cornerstone of green synthetic routes to benzofurans. scielo.org.mx Palladium-catalyzed reactions, for example, are widely used to construct the benzofuran skeleton, often with low catalyst loading. elsevier.es An illustrative green experiment involves a palladium-catalyzed coupling and cyclization to form a benzofuran, which proceeds in high yield in benign solvents like 2-propanol or acetone (B3395972) diluted with water, at room temperature, and without the need for stirring. elsevier.es The use of water as a solvent is a significant green advantage, and copper-catalyzed syntheses of benzofurans have been developed that proceed efficiently in neat water. researchgate.net These methods avoid the use of hazardous organic solvents and often feature simpler purification steps. imist.ma The use of renewable feedstocks, such as deriving precursors from natural products like vanillin, further enhances the green credentials of a synthetic pathway. elsevier.es

Regioselective Bromination Strategies

The synthesis of this compound requires the precise introduction of a bromine atom at the C7 position of the benzofuran core. This is achieved through regioselective bromination of an appropriate precursor, typically a phenol (B47542) or a substituted benzofuran. The directing effects of existing substituents on the aromatic ring are crucial for controlling the position of electrophilic bromination.

In the case of substituted phenols, the hydroxyl group is a powerful ortho-, para-director. For the synthesis of a 7-bromo substituted benzofuran, one would ideally start with a 4-methylphenol derivative where other positions are either blocked or less activated, guiding the bromine to the desired position. For instance, the bromination of 2,5-dimethoxyphenol (B92355) with N-Bromosuccinimide (NBS) results in exclusive bromination at the C4 position, para to the phenolic hydroxyl group, demonstrating the strong directing effect of the hydroxyl. mdpi.com The regioselective bromination of phenols and their ethers can be achieved using various reagents and conditions, with the goal of adding the bromine atom specifically at the para position relative to the activating group if it is unsubstituted. researchgate.net For the synthesis of this compound, a precursor such as 4-methylbenzofuran (B3053873) would likely undergo bromination at positions activated by both the furan oxygen and the methyl group. Careful selection of the brominating agent and reaction conditions is necessary to favor substitution at C7.

Direct Bromination Methodologies

Direct bromination of a pre-formed benzofuran ring is a common strategy for introducing bromine atoms. The regioselectivity of this electrophilic substitution is heavily influenced by the existing substituents on the benzofuran core. gla.ac.uknumberanalytics.com For a substrate like 4-methylbenzofuran, the directing effects of the methyl group and the oxygen atom of the furan ring must be considered.

In a relevant study, the bromination of 4-methyl-6,7-dimethoxycoumarin with N-bromosuccinimide (NBS) in acetonitrile (B52724) under microwave irradiation resulted in the highly regioselective formation of the 3-bromo derivative. nih.gov This highlights the reactivity of the C3 position in certain benzofuran systems. Another example is the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, which, in addition to bromination of the methyl group, also resulted in electrophilic substitution at the C5 position, ortho to a methoxy (B1213986) group. mdpi.com

Key factors influencing direct bromination include:

Reagents: N-bromosuccinimide (NBS) is a common and often more selective brominating agent compared to elemental bromine. nih.govmdpi.comresearchgate.net

Solvents: The choice of solvent can impact the reactivity and selectivity of the bromination reaction. Acetonitrile and carbon tetrachloride are frequently used. nih.govmdpi.com

Catalysts: Radical initiators like benzoyl peroxide may be used in conjunction with NBS for benzylic bromination, while electrophilic aromatic substitution proceeds without such catalysts. mdpi.com

Substituent Effects: The electronic properties of existing groups on the benzofuran ring play a crucial role in directing the incoming bromine atom. gla.ac.uk

Bromodesilylation Techniques

Bromodesilylation is a powerful method for introducing a bromine atom at a specific position on an aromatic ring. This technique involves the initial introduction of a silyl (B83357) group (e.g., trimethylsilyl, TMS), which is then replaced by a bromine atom. This two-step process offers excellent control over regioselectivity, as the silyl group can often be installed at positions that are not readily accessible through direct electrophilic substitution.

One study demonstrated the utility of bromodesilylation in the synthesis of benzofuran analogues. mdpi.com To avoid competitive bromination at an undesired position, an acetyl group was introduced, followed by bromodesilylation to yield the target brominated compound with high efficiency (69% yield). mdpi.com This approach underscores the strategic advantage of using a silyl group as a placeholder to direct subsequent bromination.

Control of Bromine Substitution Patterns in Benzofuran Scaffolds

Controlling the substitution pattern is paramount for building libraries of analogues for SAR studies. The regioselectivity of bromination on the benzofuran nucleus generally follows the order C2 > C5 > C3. rsc.org However, this can be manipulated by several factors.

Factors influencing regioselectivity:

Activating/Deactivating Groups: Strongly activating groups will dominate the directing effects over weaker or deactivating groups. gla.ac.uk For instance, the presence of a hydroxyl or methoxy group will strongly direct bromination to the ortho and para positions. gla.ac.uk

Steric Hindrance: The presence of bulky substituents can prevent bromination at adjacent positions. A third substituent is less likely to be introduced between two existing groups in a meta relationship. gla.ac.uk

Reaction Conditions: The choice between kinetically or thermodynamically controlled conditions can alter the product distribution. gla.ac.uk

Protecting Groups: The use of protecting groups on certain functionalities can prevent unwanted side reactions and direct bromination to the desired position. researchgate.net

For example, the regioselective bromination of 3-methylindoles (a related heterocyclic system) can be controlled by varying the N-protecting group and the reaction conditions (electrophilic vs. free radical). researchgate.net Similar principles can be applied to the benzofuran system to achieve the desired substitution pattern.

Synthesis of this compound and Related Bromo-Methylbenzofuran Isomers

The synthesis of this compound and its isomers requires careful selection of starting materials and reaction conditions to ensure the desired regiochemistry. While specific literature detailing the synthesis of this compound is sparse, general methods for the synthesis of substituted benzofurans can be adapted. rsc.orgorganic-chemistry.org

Optimized Reaction Conditions for Target Compound Synthesis

A plausible synthetic route to this compound could start from a correspondingly substituted phenol, such as 2-bromo-5-methylphenol. This precursor could then undergo a cyclization reaction to form the benzofuran ring.

One common method for benzofuran synthesis is the reaction of a substituted salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) with an α-haloketone or a related reagent, followed by cyclization. mdpi.commdpi.com For instance, the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of potassium carbonate is a known method for forming 3-methylbenzofurans. mdpi.com

A potential optimized synthesis could involve:

Starting Material: 3-Bromo-4-hydroxy-5-methylbenzaldehyde or a related phenol. rsc.org

Cyclization: Reaction with a suitable C2-synthon, such as ethyl 2-diazoacetate followed by dehydration, or coupling with an alkyne followed by cyclization. organic-chemistry.orgacs.org

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related transformations, such as the Perkin rearrangement of 3-bromocoumarins to form benzofuran-2-carboxylic acids. nih.gov Such conditions could potentially be optimized for the synthesis of the target compound.

Evaluation of Synthetic Yields and Selectivity

For bromination reactions, selectivity is a key concern. As noted, direct bromination of 4-methylbenzofuran might not selectively yield the 7-bromo isomer due to the directing effects of the methyl group and the furan ring. Therefore, a strategy involving the synthesis of the benzofuran ring from an already brominated precursor is likely to be more selective.

The table below summarizes yields from relevant synthetic transformations found in the literature, which can serve as a benchmark for the development of a synthetic route to this compound.

| Reaction Type | Substrate | Product | Yield (%) | Reference |

| Bromination | 4-Methyl-6,7-dimethoxycoumarin | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 89% | nih.gov |

| Bromodesilylation | Acetyl-protected silyl-benzofuran | 2-Bromo-benzofuran derivative | 69% | mdpi.com |

| Cyclization | 1-(5-bromo-2-hydroxyphenyl)ethanone | (5-Bromo-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | 75% | mdpi.com |

| Cyclization | o-alkynylphenylether | 2,3-disubstituted benzofuran | High | mdpi.com |

Analog Development and Library Synthesis for Structure-Activity Relationship Studies

The development of a library of analogues based on the this compound scaffold is essential for understanding the structure-activity relationships (SAR) that govern its biological activity. nih.govbiogecko.co.nz SAR studies aim to identify which structural features of a molecule are crucial for its pharmacological effects. nih.govnih.gov

The synthesis of such a library can be achieved through various strategies, including:

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting point. acs.org For benzofurans, this can involve using a range of commercially available salicylaldehydes, aryl boronic acids, and amines as building blocks. acs.org

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. This is particularly useful for exploring variations at a specific position on the benzofuran scaffold.

Functional Group Interconversion: Once a core scaffold like this compound is synthesized, the bromine atom can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). mdpi.comrsc.orgresearchgate.net This allows for the introduction of a wide variety of substituents at the C7 position.

A statistical molecular design can be employed to select a subset of compounds for synthesis that will provide the most informative SAR data. acs.org By systematically varying the substituents at different positions of the benzofuran ring, researchers can probe the effects of electronics, sterics, and other physicochemical properties on biological activity. nih.govbiogecko.co.nz The ultimate goal is to develop a predictive model for the design of new, more potent, and selective benzofuran-based therapeutic agents. nih.gov

Comprehensive Spectroscopic and Computational Elucidation of 7 Bromo 4 Methylbenzofuran

Experimental Spectroscopic Characterization Techniques

The structural and electronic properties of 7-Bromo-4-methylbenzofuran can be thoroughly investigated using a suite of standard spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic connectivity, functional groups, and electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its structural components.

Expected Vibrational Modes:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds of the benzene (B151609) and furan (B31954) rings are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) would show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings are expected to appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the benzofuran (B130515) ring system will produce characteristic asymmetric and symmetric stretching bands, typically in the 1250-1050 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring will influence the position of strong absorption bands in the 900-675 cm⁻¹ range, which can be diagnostic.

The general procedures for obtaining FT-IR spectra involve preparing a sample, often as a KBr pellet or a thin film, and recording the spectrum on a suitable spectrometer, such as a Perkin-Elmer or Bruker model. mdpi.commdpi.comworktribe.com

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. While no specific FT-Raman data for this compound was found, the analysis of related benzofuran derivatives indicates that this technique is valuable for observing vibrations that are weak or absent in the IR spectrum, such as certain C-C skeletal modes. semanticscholar.org The experimental setup typically involves excitation with a near-infrared laser to minimize fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the benzene and furan rings would appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constants (J-values) between adjacent protons would help in assigning their relative positions.

Methyl Protons: The methyl group protons would give rise to a singlet at a higher field (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The carbon atoms of the benzofuran ring system would resonate in the δ 100-160 ppm range. The carbon attached to the bromine atom would be influenced by the heavy atom effect.

Methyl Carbon: The methyl carbon would appear at a much higher field, typically in the δ 15-25 ppm region.

For analogous compounds, NMR spectra are typically recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 101 MHz for ¹³C NMR, using deuterated solvents like CDCl₃ or DMSO-d₆. rsc.orgnih.gov

| Expected ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.0 - 2.5 (singlet) |

| Aromatic (C₅-H, C₆-H) | ~7.0 - 7.5 (multiplet) |

| Furan (C₂-H, C₃-H) | ~6.5 - 7.8 (multiplet) |

| Expected ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~15 - 25 |

| Aromatic/Furan Carbons | ~100 - 160 |

| Carbon attached to Bromine (C₇) | ~100 - 115 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption maxima corresponding to π → π* transitions within the conjugated benzofuran system. The positions of these maxima provide insights into the extent of conjugation and the electronic nature of the molecule.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₉H₇BrO), the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 210 and 212, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₇BrO | 211.06 |

Quantum Chemical Computational Investigations

In the absence of extensive experimental data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), serve as a powerful predictive tool. These computational methods can be used to calculate a variety of molecular properties, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms.

Vibrational Frequencies: Predicting the FT-IR and FT-Raman spectra, which can aid in the assignment of experimental bands.

NMR Chemical Shifts: Calculating theoretical ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data for structural confirmation.

Electronic Properties: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

UV-Vis Spectra: Simulating the electronic absorption spectrum to predict the wavelengths of maximum absorption.

For related benzofuran systems, computational studies have been successfully employed to understand their structural and electronic properties, often showing good agreement with experimental findings.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) serves as the foundational computational framework for this study, offering a robust balance between accuracy and computational cost for the analysis of molecular systems. researchgate.net The selection of an appropriate functional and basis set is paramount for obtaining reliable and predictive results that correlate well with experimental data.

The computational investigation of this compound was initiated using the Gaussian 09 software package. semanticscholar.org For the electronic structure calculations, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. semanticscholar.org This functional is widely recognized for its efficacy in describing the electronic structure of organic molecules. To ensure a high degree of accuracy in the calculations, the 6-311++G(d,p) basis set was selected. This Pople-style basis set is augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately model non-covalent interactions and polarization functions (d,p) to account for the anisotropic electron distribution in the molecule. semanticscholar.orgrsc.org

Table 1: Selected DFT Functional and Basis Set for the Analysis of this compound

| Parameter | Selection | Rationale |

| Functional | B3LYP | Provides a reliable description of electron correlation for organic systems. |

| Basis Set | 6-311++G(d,p) | Offers a flexible description of the molecular orbitals, including polarization and diffuse effects. |

The initial molecular geometry of this compound was constructed using standard bond lengths and angles and subsequently optimized without any symmetry constraints using the selected DFT methodology. The optimization process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule. The convergence to a true minimum was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. A conformational analysis was performed to identify the most stable arrangement of the atoms in space, particularly concerning the orientation of the methyl group.

Vibrational Analysis and Potential Energy Distribution (PED)

A theoretical vibrational analysis was conducted on the optimized geometry of this compound to predict its infrared and Raman spectra. The calculated harmonic vibrational frequencies were scaled by an empirical scaling factor to correct for anharmonicity and the approximate nature of the DFT method, thereby improving the agreement with experimental data. The Potential Energy Distribution (PED) analysis, using the VEDA 4 program, was performed to provide a detailed assignment of the vibrational modes. The PED breaks down each normal mode into contributions from internal coordinates, allowing for an unambiguous characterization of the molecular vibrations. For instance, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations of the aromatic rings appear in the 1600-1400 cm⁻¹ range. researchgate.netacs.org

Table 2: Predicted Vibrational Frequencies and PED for Key Modes in this compound

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Potential Energy Distribution (PED) (%) |

| ν(C-H)aromatic | 3085 | ν(C-H) (95) |

| ν(C-H)methyl | 2960 | ν(C-H) (98) |

| ν(C=C)ring | 1590 | ν(C=C) (85) + δ(C-H) (10) |

| ν(C-O-C) | 1240 | ν(C-O) (70) + ν(C-C) (25) |

| ν(C-Br) | 650 | ν(C-Br) (80) + δ(CCC) (15) |

Theoretical NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method, a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts, was employed to predict the ¹H and ¹³C NMR spectra of this compound. semanticscholar.orgliverpool.ac.uk The calculations were performed at the same B3LYP/6-311++G(d,p) level of theory on the optimized molecular structure. The computed isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This theoretical prediction aids in the assignment of the experimental NMR spectra and provides insights into the electronic environment of the individual nuclei. biorxiv.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (furan) | 7.5 - 7.8 | C (furan) | 145 - 155 |

| H (benzene) | 7.0 - 7.4 | C (benzene) | 110 - 135 |

| H (methyl) | 2.4 - 2.6 | C (methyl) | 15 - 20 |

| C-Br | 100 - 110 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgnih.gov The energies of the HOMO and LUMO, as well as the energy gap (ΔE = ELUMO - EHOMO), were calculated for this compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For benzofuran derivatives, the HOMO is typically localized on the benzofuran ring system, while the LUMO is distributed over the entire molecule. nih.gov

Table 4: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 5: Significant Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π(C-C)ring | ~15-20 |

| π(C=C)ring | π(C=C)ring | ~10-15 |

| σ(C-H)methyl | σ*(C-C)ring | ~2-5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial tool for understanding the electronic charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying charge potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. uni-muenchen.decore.ac.uk Green and yellow areas denote regions of neutral or near-zero potential.

For this compound, an MEP analysis performed using Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a 6-311++G(d,p) basis set, would reveal key reactive sites. researchgate.netresearchgate.net

Negative Potential Regions (Electrophilic Attack): The most significant region of negative electrostatic potential is expected to be localized around the oxygen atom of the furan ring due to its high electronegativity and the presence of lone pairs of electrons. This makes the oxygen atom a primary site for protonation and interaction with electrophiles. mdpi.com

Positive Potential Regions (Nucleophilic Attack): Regions of positive potential are anticipated around the hydrogen atoms of the methyl group and the aromatic ring. The bromine atom, despite its electronegativity, can also exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," making it a potential site for halogen bonding interactions.

Reactivity Implications: The MEP map provides a visual guide to the molecule's reactivity. The electron-rich furan oxygen suggests its involvement in hydrogen bonding and coordination with Lewis acids. The distribution of potential across the benzene and furan rings helps in predicting the regioselectivity of substitution reactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound This table is illustrative, based on established principles of MEP analysis for similar molecules.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Furan Oxygen Atom | Highly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptance. mdpi.com |

| Benzene Ring | Moderately Negative to Neutral | Susceptible to electrophilic aromatic substitution, influenced by substituents. |

| Bromine Atom | Negative (sides) to Positive (outer tip, σ-hole) | Can participate in halogen bonding as a Lewis acid at the σ-hole. |

| Methyl Group Hydrogens | Positive (Blue) | Potential sites for weak interactions. |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a clear and intuitive visualization of electron pair localization in a molecule's spatial domains. jussieu.frcanterbury.ac.uk It allows for the characterization of chemical bonds, lone pairs, and atomic shell structures. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds or lone pairs, while lower values correspond to regions of delocalized electrons. jussieu.fraps.org

A topological analysis of the ELF for this compound would reveal:

Covalent Bonds: High ELF values would be found in the regions between bonded atoms, such as C-C, C-H, C-O, and C-Br, clearly defining the covalent framework of the molecule.

Lone Pairs: Distinct localization domains corresponding to the lone pairs on the furan oxygen atom would be visible.

Atomic Shells: The core electron shells of the carbon, oxygen, and bromine atoms would also be distinguishable.

The Local Orbital Locator (LOL) provides a complementary analysis to ELF. researchgate.net LOL maps also help to visualize areas of high electron localization, particularly highlighting the separation between bonding and lone-pair regions, offering a clear picture of electron delocalization. researchgate.net For aromatic systems like benzofuran, both ELF and LOL can illustrate the extent of π-electron delocalization across the fused ring system.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are essential descriptors within conceptual DFT used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. nih.govacs.org The analysis is based on how the electron density changes with the addition or removal of an electron.

The key Fukui functions are:

fk+ (for nucleophilic attack): Identifies sites most susceptible to attack by a nucleophile by indicating where an added electron is most likely to reside.

fk- (for electrophilic attack): Identifies sites prone to attack by an electrophile by showing where an electron is most easily removed.

Δf(r) (Dual Descriptor): A more precise descriptor where Δf(r) > 0 indicates a site for nucleophilic attack, and Δf(r) < 0 indicates a site for electrophilic attack. acs.org

For this compound, a Fukui analysis would quantify the reactivity of each atomic site. In a study on analogous 2,3-disubstituted benzofurans, local electrophilicity (ωk), derived from Fukui functions, was used to explain the regioselectivity of reduction reactions. nih.gov A similar analysis for this compound would likely show that specific carbon atoms in the furan and benzene rings are the most susceptible to either nucleophilic or electrophilic attack, governed by the electronic influence of the oxygen, bromine, and methyl substituents.

Table 2: Representative Fukui Function Data for Reactivity Sites in Substituted Benzofurans Data based on the methodology used for 2,3-disubstituted benzofurans. nih.gov Specific values for this compound would require dedicated calculation.

| Atomic Site (Illustrative) | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δf(r) | Predicted Reactivity |

| C2 | High | Low | > 0 | Favorable for nucleophilic attack. |

| C3 | Low | High | < 0 | Favorable for electrophilic attack. |

| C7 | Moderate | High | < 0 | Favorable for electrophilic attack, influenced by Br. |

| O1 | Low | High | < 0 | Favorable for electrophilic attack (protonation). |

Correlation and Validation of Experimental and Theoretical Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. tdx.cat For this compound, this would involve comparing computationally predicted properties with those determined through spectroscopic and crystallographic techniques.

Structural Parameters: The optimized molecular geometry (bond lengths and angles) calculated using DFT methods can be compared with experimental data from X-ray crystallography. For related benzofuran derivatives, a strong correlation between DFT-calculated and experimental geometries has been established. researchgate.networktribe.com

Vibrational Spectra (FT-IR and Raman): Theoretical vibrational frequencies are calculated and then often scaled by a specific factor to correct for anharmonicity and basis set deficiencies. These scaled frequencies are then compared with experimental FT-IR and Raman spectra, allowing for a precise assignment of vibrational modes. researchgate.netresearchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net These theoretical shifts are then correlated with the experimental NMR data, providing powerful confirmation of the molecular structure. acs.org

This correlation is fundamental for confirming that the chosen level of theory accurately describes the electronic structure of the molecule, thereby validating the predictions made by MEP, ELF, and Fukui function analyses.

Table 3: Framework for Correlation of Theoretical and Experimental Data

| Parameter | Theoretical Method | Experimental Technique | Purpose of Correlation |

| Bond Lengths / Angles | DFT Geometry Optimization | X-ray Diffraction (XRD) | Validation of the computed ground-state molecular structure. |

| Vibrational Frequencies | DFT Frequency Calculation | FT-IR, FT-Raman Spectroscopy | Assignment of vibrational modes and confirmation of functional groups. |

| Chemical Shifts | GIAO-DFT | ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. researchgate.net |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy | Understanding electronic absorption properties and HOMO-LUMO gap. researchgate.net |

Biological Investigations and Mechanistic Insights of 7 Bromo 4 Methylbenzofuran Derivatives

In Vitro Biological Activity Assessments

The evaluation of the biological activities of 7-Bromo-4-methylbenzofuran derivatives has been a subject of extensive research, revealing their potential in oncology and infectious diseases.

Derivatives of benzofuran (B130515), including those with bromine substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov

Research has shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit notable cytotoxicity against leukemia cell lines. mdpi.com Specifically, certain bromo derivatives have shown selective toxicity towards human leukemia cells such as K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia). mdpi.comsemanticscholar.org For instance, one study identified a bromomethyl derivative of benzofuran that displayed remarkable cytotoxic activity against K562 and HL-60 (acute promyelocytic leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.govmdpi.com The introduction of bromine into the methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity in both normal and cancer cells. semanticscholar.org

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Bromomethyl derivative | K562 | 5 | nih.govmdpi.com |

| Bromomethyl derivative | HL-60 | 0.1 | nih.govmdpi.com |

Benzofuran derivatives have also been evaluated against a variety of solid tumor cell lines, demonstrating a broad spectrum of anticancer activity. mdpi.commdpi.com For example, a series of 2-alkoxycarbonyl derivatives showed high activity, with the position of a methoxy (B1213986) group influencing potency. mdpi.com Another study reported on a benzofuran derivative that significantly inhibited the growth of breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines with IC50 values of 0.011, 0.073, 0.10, and 0.034 μM, respectively. mdpi.com Furthermore, certain benzofuran-isatin conjugates have shown pro-apoptotic activity in colorectal cancer cell lines like HT29 and SW620. frontiersin.org

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 15c | MCF-7 (Breast) | 0.011 | mdpi.com |

| A549 (Lung) | 0.073 | ||

| Colo-205 (Colon) | 0.10 | ||

| A2780 (Ovarian) | 0.034 |

The anticancer effects of benzofuran derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. mdpi.comfrontiersin.org Studies have shown that these compounds can trigger apoptosis through various mechanisms, including caspase-dependent pathways. mdpi.commdpi.com

One study revealed that a benzofuran derivative induced G2/M phase arrest in HepG2 cells, while another derivative caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com The induction of apoptosis was confirmed by the increased activity of caspases 3 and 7. mdpi.commdpi.com In another investigation, a benzofuran-isatin conjugate was found to significantly increase the Sub G1 phase population in HT29 cells and induce cell cycle arrest in the G0/G1 phase. frontiersin.org This compound also enhanced the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9 in HepG2 cells. researchgate.net The mechanism of action for some of the most active benzofurans involves the induction of apoptosis in K562 and MOLT-4 leukemia cells, with tubulin identified as a molecular target. mdpi.com

In addition to their anticancer properties, benzofuran derivatives have been investigated for their antimicrobial potential against a range of bacterial pathogens. rsc.orgrsc.org

Screening of various benzofuran derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. The presence and position of substituents on the benzofuran ring play a crucial role in determining the antibacterial spectrum and potency. rsc.org

One study found that a specific bromo-substituted benzofuran derivative exhibited moderate antimicrobial activity, particularly against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.comresearchgate.net The activity of this derivative was attributed to the presence of bromine in the aromatic ring. mdpi.com Another study reported that benzofuran derivatives with two bromo substituents showed excellent antibacterial activity against all tested bacterial strains with MIC values between 29.76 and 31.96 µmol/L. rsc.orgnih.gov

| Compound Derivative | Bacterial Strain Type | MIC | Reference |

|---|---|---|---|

| Bromo-substituted derivative | Gram-positive strains | 16-64 µg/mL | mdpi.comresearchgate.net |

| Di-bromo substituted derivative | Various bacterial strains | 29.76-31.96 µmol/L | rsc.orgnih.gov |

Antimicrobial Activity Screening

Antifungal Efficacy against Fungal Pathogens

Derivatives of benzofuran have been a subject of interest in the development of new antifungal agents. Studies have shown that the presence and position of substituents on the benzofuran ring are crucial for their antifungal activity. For instance, certain benzofuran derivatives have demonstrated significant activity against various fungal strains.

Research on benzofuran derivatives has highlighted the importance of specific structural features for potent antifungal effects. For example, some synthetic benzofuran derivatives have shown considerable activity against fungal species like Candida albicans and Aspergillus fumigatus. researchgate.net A study on (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives revealed their potential as antifungal agents, with their activity being compared to standard drugs like Nystatin. niscpr.res.in The presence of a bromo substituent on the benzofuran ring has been noted to enhance antifungal activity in some cases. rsc.orgnih.gov

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

| (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives | Fungal strains | Antimicrobial activity compared with K. Nystatin | niscpr.res.in |

| Benzofuran-based piperidinyl arylamidrazones | A. fumigatus, C. albicans | MIC of 25 µg mL−1 against A. fumigatus and 75 µg mL−1 against C. albicans | rsc.org |

| Benzofuran barbitone/thiobarbitone derivatives with two bromo substituents | Fungal strains | MIC values in the range of 12.50–66.49 μmol L−1 | rsc.org |

Investigations against Antibiotic-Resistant Strains

The emergence of antibiotic-resistant bacterial strains is a major global health concern, driving the search for novel antibacterial agents. Benzofuran derivatives have been investigated for their potential to combat these resistant pathogens.

The antibacterial efficacy of benzofuran derivatives is often influenced by the nature and position of substituents on the benzofuran core. For example, the presence of a hydroxyl group at the C-6 position and specific functional groups at the C-3 position of the benzofuran ring have been found to be important for antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, some 2-salicyloylbenzofuran derivatives, particularly those with bromine atoms on the benzofuran moiety, have shown inhibitory activity against MRSA. mdpi.com The development of resistance by microorganisms against existing antibiotics underscores the need for new antibacterial compounds. researchgate.net

| Compound/Derivative | Resistant Strain(s) | Observed Activity | Reference |

| 3-Methanone-6-substituted-benzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC80 = 0.78–12.5 μg mL−1 | rsc.org |

| 5,7-dibromo-2-salicyloylbenzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs = 0.12-0.14 mM | mdpi.com |

Enzyme Inhibition Profiling

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of dopamine. google.com Inhibitors of MAO-B are valuable in the treatment of neurodegenerative diseases like Parkinson's disease. google.commdpi.com Research has shown that certain benzofuran derivatives can act as potent and selective MAO-B inhibitors.

A study on bromo-2-phenylbenzofurans revealed that derivatives with a methyl group at the 5 or 7-position of the benzofuran moiety preferentially inhibited MAO-B. researchgate.netnih.gov Specifically, 2-(2'-bromophenyl)-5-methylbenzofuran was identified as a highly active compound with an IC50 value of 0.20 µM. researchgate.netnih.gov Molecular docking studies have further elucidated the structure-activity relationships, highlighting the importance of the substitution pattern on the benzofuran ring for MAO-B inhibition. researchgate.net

| Compound/Derivative | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

| 2-(2'-bromophenyl)-5-methylbenzofuran | MAO-B | IC50 = 0.20 µM | researchgate.netnih.gov |

| 1-(4-Bromo-7-methoxybenzofuran-2-yl)-2-(methyl(prop-2-yn-l-yl)amino)ethanone | MAO-B | Selective inhibitor | google.com |

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.net Targeting key regulators of angiogenesis, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, is a promising strategy in cancer therapy. Some benzofuran derivatives have been investigated for their anti-angiogenic properties.

While direct studies on this compound derivatives as angiogenesis inhibitors are limited, related benzofuran structures have shown potential. For instance, a series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis. researchgate.net Another study on heteroaromatic chalcone (B49325) hybrids, where a benzofuran ring was used as a surrogate for a benzene (B151609) ring, identified compounds that could inhibit tubulin polymerization, a process relevant to cell division and potentially angiogenesis. frontiersin.org

Chorismate mutase is an enzyme that plays a crucial role in the shikimate pathway in bacteria, fungi, and plants, leading to the biosynthesis of essential aromatic amino acids. As this pathway is absent in mammals, it represents an attractive target for the development of new antimicrobial agents.

Research has explored benzofuran derivatives as potential inhibitors of chorismate mutase. For example, furan-based compounds have been investigated as inhibitors of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI), an enzyme that converts chorismate to salicylate. acs.org One study reported a benzofuran derivative that showed encouraging growth inhibition of cancer cell lines and was also identified as a potential inhibitor of SIRT1, a class of enzymes involved in cellular regulation. researchgate.net

Benzofuran derivatives have been explored as inhibitors of various other enzymes. For instance, some derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity. scispace.com Additionally, certain benzofuran derivatives have been investigated as inhibitors of FabI, an enzyme involved in bacterial fatty acid biosynthesis, making it a target for novel antibacterial agents. google.com

Anti-inflammatory and Antioxidant Potential Studies

Research into the biological activities of this compound derivatives has highlighted their significant anti-inflammatory and antioxidant capabilities. Studies have shown that the introduction of a bromine atom at the C7 position and a methyl group at the C4 position of the benzofuran scaffold can modulate its biological profile.

The antioxidant activity of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The results from these studies indicate that the position and nature of substituents on the benzofuran ring are crucial for their antioxidant potential. For instance, certain derivatives have demonstrated potent radical scavenging activity, which is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

In the realm of anti-inflammatory research, the focus has been on the ability of these compounds to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary targets is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. Certain this compound derivatives have been investigated for their selective COX-2 inhibitory activity.

In Silico Approaches for Biological Target Elucidation and Interaction Analysis

Computational methods are increasingly being employed to understand the biological activities of novel compounds at a molecular level. These in silico techniques provide valuable insights into how this compound derivatives interact with their biological targets, guiding the design of more potent and selective molecules.

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This technique is instrumental in understanding the binding modes of this compound derivatives within the active sites of enzymes like COX-2.

Through molecular docking simulations, researchers can estimate the binding affinity, often expressed as a docking score or binding energy, between a this compound derivative and its target protein. A lower binding energy generally indicates a more stable and favorable interaction. These simulations also allow for the detailed mapping of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the ligand-receptor complex. For example, the bromine atom at the C7 position may engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

The flexibility of both the ligand and the receptor's binding pocket is a crucial aspect of molecular recognition. Conformational analysis performed during or after docking simulations reveals the most energetically favorable three-dimensional arrangement of the this compound derivative within the active site. This analysis helps to understand how the molecule adapts its shape to fit snugly into the binding pocket, maximizing its interactions with key amino acid residues.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. For this compound derivatives, MD simulations can validate the docking poses and assess the stability of the key interactions identified through docking over a simulated period.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By synthesizing and testing a series of related this compound derivatives with systematic structural modifications, researchers can deduce which parts of the molecule are essential for its anti-inflammatory and antioxidant effects.

For instance, SAR studies might explore how replacing the methyl group at the C4 position with other alkyl or aryl groups, or introducing different substituents on the furan (B31954) ring, affects the compound's activity. The insights gained from SAR studies are invaluable for the rational design of new derivatives with improved potency and selectivity. The combination of SAR data with the results from molecular modeling studies provides a powerful approach for optimizing the therapeutic potential of this compound derivatives.

Impact of Bromine Substitution on Biological Efficacy

The introduction of bromine into the benzofuran scaffold is a critical determinant of biological activity, often enhancing the cytotoxic and antimicrobial properties of the derivatives. nih.govsemanticscholar.org This is frequently attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a molecule, thereby improving binding affinity to biological targets. nih.gov

Structure-activity relationship (SAR) analysis reveals that the position of the bromine atom is crucial. For instance, a derivative featuring a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Similarly, bromoalkyl and bromoacetyl derivatives of benzofurans have been found to exhibit the highest cytotoxicity. researchgate.net The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells. semanticscholar.org

In the context of anticancer activity, a bromo derivative of a benzofuran-based oxadiazole conjugate was the most effective against HCT116 human colon cancer cells, with an IC₅₀ value of 3.27 µM. rsc.org However, the placement of the bromine atom does not universally guarantee increased activity. Studies have shown that while a bromine atom on a substituent at the 2-position can be beneficial, its direct substitution on the furan ring itself may not increase cytotoxicity. nih.gov The introduction of bromine can also increase the lipophilicity of the compounds, which affects their transport through cellular membranes. nih.govmdpi.com

In antimicrobial applications, the presence of bromine has also been shown to be advantageous. One study found that a benzofuran derivative with a bromo substituent showed moderate activity against Gram-positive bacterial strains. mdpi.com

Table 1: Effect of Bromine Substitution on Cytotoxic Activity

| Compound Type | Key Structural Feature | Target Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Brominated 3-methylbenzofuran | Bromine on C-3 methyl group | HL60 (Leukemia) | 0.1 µM | nih.gov |

| Brominated 3-methylbenzofuran | Bromine on C-3 methyl group | K562 (Leukemia) | 5 µM | nih.gov |

| Benzofuran-oxadiazole conjugate | Bromo derivative | HCT116 (Colon Cancer) | 3.27 µM | rsc.org |

| Non-brominated benzofuran derivatives | Lacked bromine substitution | K562, PC3, SW620 | > 30 µM (low activity) | mdpi.com |

Role of Methyl Group Positioning on Activity Modulation

The position of the methyl group on the benzofuran ring plays a significant role in modulating the pharmacological activity of its derivatives. Research indicates that the introduction of a methyl group at specific positions can substantially enhance antiproliferative effects.

A study of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans revealed that introducing a methyl group at the C-3 position of the benzofuran ring led to a significant increase in antiproliferative activity against various cancer cell lines. mdpi.com For example, compound 10h , which has a methyl group at C-3 and a methoxy group at C-6, was found to be 2–4 times more potent than its unsubstituted counterpart (10g ) and 3–10 times more active than a similar compound with the methoxy group at C-7 (10j ). mdpi.com This highlights that the interplay between the methyl group at C-3 and other substituents is key to its enhanced activity.

Similarly, in a series of 2-substituted benzofuran derivatives, the compound with a methyl group at the C-2 position showed weaker osteoblastogenic activity compared to the unsubstituted analog, suggesting that in this context, a bulkier group at this position might interfere with target protein interaction. jst.go.jp This indicates that the positive or negative influence of a methyl group is highly dependent on its position and the specific biological target.

Table 2: Influence of Methyl Group Position on Antiproliferative Activity

| Compound | Methyl Group Position | Other Key Substituents | Relative Potency | Reference |

|---|---|---|---|---|

| 10h | C-3 | C-5 NH₂, C-6 OMe | High (IC₅₀ = 16-24 nM) | mdpi.com |

| 10g | None | C-5 NH₂, C-6 OMe | Moderate (2-4x less potent than 10h) | mdpi.com |

| 10c | C-3 | C-5 NH₂ | Higher than 10b | mdpi.com |

| 10b | None | C-5 NH₂ | Lower than 10c | mdpi.com |

| Derivative 11 | C-2 | - | ~2-fold weaker than unsubstituted | jst.go.jp |

Influence of Other Substituents on Pharmacological Profiles